

A Technical Guide to the Spectral Analysis of 4-(Aminomethyl)-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorobenzonitrile

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Introduction

4-(Aminomethyl)-2-fluorobenzonitrile is a versatile building block in medicinal chemistry and drug development.^{[1][2]} Its unique substitution pattern, featuring an aminomethyl group, a fluorine atom, and a nitrile moiety on a benzene ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.^{[1][2]} The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl and nitrile groups provide reactive handles for further chemical modifications.^[3] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry.

While comprehensive, experimentally-derived spectral data for **4-(Aminomethyl)-2-fluorobenzonitrile** is not readily available in public databases, this guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopy. This document also outlines standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-(Aminomethyl)-2-fluorobenzonitrile**. These predictions are derived from the known spectral data of analogous compounds such as 4-fluorobenzonitrile, 4-aminobenzonitrile, and other substituted benzonitriles.

¹H NMR (Proton NMR) Predicted Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	d	1H	H-6
~7.4	d	1H	H-5
~7.3	s	1H	H-3
~3.9	s	2H	-CH ₂ -
~1.6 (broad)	s	2H	-NH ₂

¹³C NMR (Carbon NMR) Predicted Data

Chemical Shift (δ) ppm	Assignment
~163 (d, 1 JCF)	C-2
~145	C-4
~133	C-6
~129	C-5
~118 (d, 2 JCF)	C-1
~116 (d, 2 JCF)	C-3
~115	-CN
~45	-CH ₂ -

IR (Infrared) Spectroscopy Predicted Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
2950-2800	C-H stretch (aliphatic)
2230-2210	C≡N stretch (nitrile)
1620-1580	C=C stretch (aromatic)
1250-1200	C-F stretch
1650-1550	N-H bend (amine)

Mass Spectrometry (MS) Predicted Data

m/z	Fragment
150	[M] ⁺ (Molecular Ion)
133	[M-NH ₃] ⁺
122	[M-CN] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[4][5]
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.[5]
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.[5]

Infrared (IR) Spectroscopy

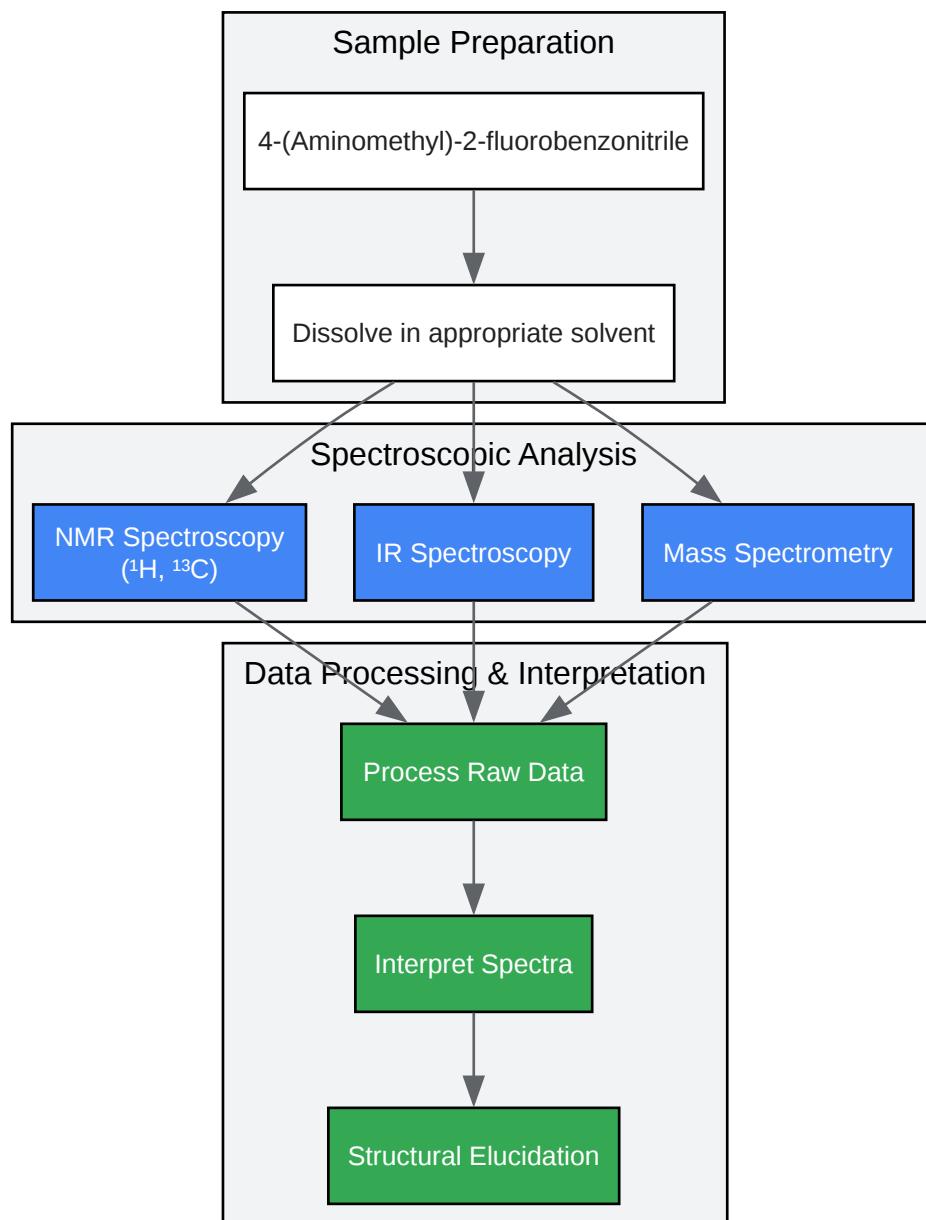
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for compounds with amine groups.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (150.15 g/mol).[\[2\]](#)[\[6\]](#)

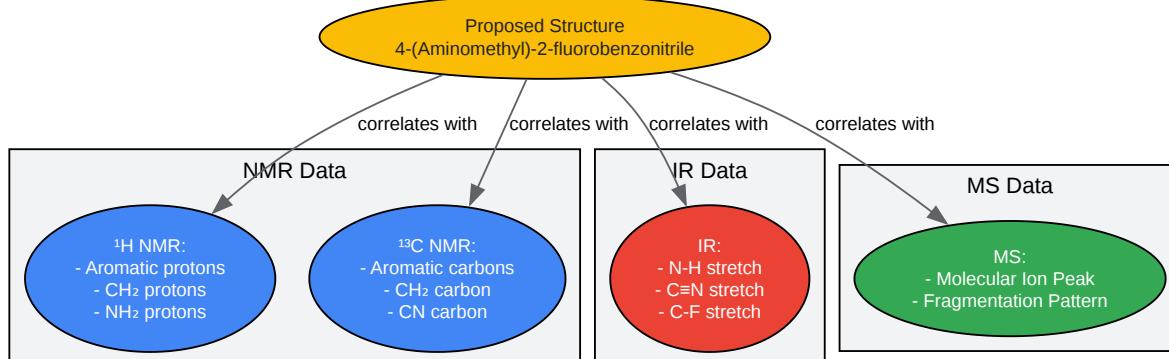
Visualizations

Figure 1: General Experimental Workflow for Spectral Analysis

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Caption: General Experimental Workflow for Spectral Analysis

Figure 2: Logical Relationship for Structural Elucidation

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Caption: Logical Relationship for Structural Elucidation

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